5-(difluoromethyl)-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Description
This compound is a pyrimidine-2,4-dione (uracil) derivative with two key structural features:
- Position 5 substituent: A difluoromethyl (-CF₂H) group, which enhances electronegativity and metabolic stability compared to non-fluorinated analogs.
- Sugar moiety: A 3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl group (a ribose-like sugar), enabling nucleoside-like interactions with enzymes or nucleic acids.
Its design likely targets enzymes such as thymidylate synthase (TS) or viral polymerases, common for fluoropyrimidines and nucleoside analogs.
Properties
IUPAC Name |
5-(difluoromethyl)-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2N2O6/c11-7(12)3-1-14(10(19)13-8(3)18)9-6(17)5(16)4(2-15)20-9/h1,4-7,9,15-17H,2H2,(H,13,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UALMIHJPIBPRGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituted Pyrimidine-2,4-Diones with Modified Position 5 Groups
The substituent at position 5 critically influences biological activity, metabolic stability, and mechanism of action.
Key Observations :
- Fluorinated analogs (e.g., trifluridine) show enhanced TS inhibition and DNA incorporation due to fluorine’s electronegativity . The target compound’s -CF₂H group may offer intermediate steric/electronic effects, reducing toxicity compared to -CF₃.
- Halogenated derivatives (Cl, Br) exhibit antimetabolite activity but lack fluorination’s metabolic stability. Bromine’s larger size may increase DNA intercalation or damage .
- Non-halogen substituents (e.g., azido, bromoethenyl) enable diverse applications, such as antiviral activity (Brivudine) or chemical biology tools (azidouridine) .
Nucleoside Analogs with Modified Sugar Moieties
The oxolan-2-yl (sugar) group determines pharmacokinetics and enzyme specificity.
Key Observations :
- Oxathiolane rings (e.g., lamivudine) improve metabolic stability and are common in antiviral therapies . The target compound’s dihydroxy sugar may favor interactions with phosphorylating enzymes.
- Deoxy or dideoxy sugars (e.g., stavudine, zalcitabine) prevent 3' hydroxyl-mediated chain elongation, critical for antiviral activity .
- Non-pyrimidine bases (e.g., ribavirin) highlight the versatility of nucleoside analogs but diverge mechanistically from pyrimidine-2,4-diones .
Pharmacological and Mechanistic Insights
- Enzymatic Targets : Fluoropyrimidines (e.g., trifluridine) inhibit TS, critical for DNA synthesis. Resistance arises via thymidylate synthase amplification or dihydropyrimidine dehydrogenase (DPD) upregulation . The target compound’s difluoromethyl group may resist DPD degradation better than 5-FU.
- DNA/RNA Incorporation : Halogenated derivatives (Cl, Br) incorporate into nucleic acids, causing chain termination or mismatch errors . The difluoromethyl group’s smaller size vs. -CF₃ may allow more efficient incorporation.
- Antiviral Specificity : Brivudine’s bromoethenyl group confers specificity for herpesviruses, while oxathiolane-based drugs (lamivudine) target HIV .
Q & A
Q. Q1. What experimental strategies are recommended for synthesizing this pyrimidine-dione derivative, given its stereochemical complexity?
Methodological Answer: Synthesis requires regioselective glycosylation of the pyrimidine core with the dihydroxyoxolane moiety. Use anhydrous conditions with boron trifluoride etherate as a catalyst to minimize side reactions. Purification via reverse-phase HPLC (C18 column, acetonitrile/water gradient) ensures stereochemical purity. Validate intermediates using - and -NMR to confirm substitution patterns .
Q. Q2. How can researchers resolve ambiguities in spectroscopic data for hydroxyl and fluorinated groups?
Methodological Answer: Combine - HSQC NMR to assign hydroxyl protons in the oxolane ring. For difluoromethyl groups, employ -NMR decoupling experiments to distinguish coupling constants. IR spectroscopy (O-H stretch: 3200–3500 cm) and X-ray crystallography (if crystalline) provide complementary structural validation .
Advanced Research: Mechanistic and Computational Studies
Q. Q3. What quantum chemical methods are suitable for modeling the reactivity of the difluoromethyl group in nucleophilic environments?
Methodological Answer: Use density functional theory (DFT) with B3LYP/6-311+G(d,p) to simulate reaction pathways. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic sites. Compare with experimental kinetic data (e.g., hydrolysis rates under acidic conditions) to validate computational models .
Q. Q4. How can researchers address contradictions in catalytic activity data between this compound and its trifluoromethyl analog?
Methodological Answer: Perform comparative kinetic isotope effect (KIE) studies to differentiate electronic vs. steric effects. Use stopped-flow UV-Vis spectroscopy to monitor transient intermediates. Statistical analysis (ANOVA) of replicate experiments identifies significant deviations in reaction rates .
Biological and Material Applications
Q. Q5. What experimental protocols are used to evaluate this compound’s potential as a nucleotide analog in enzyme inhibition studies?
Methodological Answer: Conduct competitive inhibition assays with thymidine phosphorylase or viral polymerases. Use fluorescence polarization (FP) to measure binding affinity (). Validate with X-ray co-crystallography of the enzyme-ligand complex to identify key hydrogen bonds with the dihydroxyoxolane moiety .
Q. Q6. How can researchers optimize its stability in aqueous buffers for in vitro assays?
Methodological Answer: Perform accelerated stability studies (pH 1–9, 25–60°C) with LC-MS monitoring. Add antioxidants (e.g., ascorbic acid) to mitigate oxidation at the difluoromethyl group. Use deuterium exchange mass spectrometry (DXMS) to identify hydrolytically labile sites .
Data Analysis and Reproducibility
Q. Q7. What statistical methods are recommended for designing high-throughput screens of derivatives?
Methodological Answer: Apply factorial design (e.g., Box-Behnken) to vary substituents on the pyrimidine ring and oxolane sugar. Use multivariate regression to correlate structural descriptors (e.g., log, polar surface area) with bioactivity. Validate reproducibility via interlaboratory round-robin testing .
Q. Q8. How should researchers address batch-to-batch variability in glycosylation efficiency?
Methodological Answer: Implement process analytical technology (PAT) with in situ FTIR to monitor reaction progress. Use design of experiments (DoE) to optimize catalyst loading and temperature. Statistical process control (SPC) charts identify outliers in purity yields .
Environmental and Safety Considerations
Q. Q9. What protocols ensure safe handling of fluorinated intermediates during scale-up?
Methodological Answer: Use closed-system reactors with HEPA filtration to prevent inhalation of fluorinated vapors. Conduct hazard operability (HAZOP) studies for waste streams containing difluoromethyl byproducts. LC-MS/MS monitors trace impurities in effluent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
